molecular formula C13H11NO4S B1265567 2-benzenesulfonamidobenzoic acid CAS No. 34837-67-7

2-benzenesulfonamidobenzoic acid

Cat. No.: B1265567
CAS No.: 34837-67-7
M. Wt: 277.3 g/mol
InChI Key: KIAHUXDVSURYKM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzenesulfonamidobenzoic acid typically involves the reaction of benzoic acid derivatives with phenylsulfonyl chloride in the presence of a base. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-benzenesulfonamidobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
2-benzenesulfonamidobenzoic acid has been studied for its antimicrobial properties. Sulfonamides, in general, are known to inhibit bacterial growth by interfering with folate synthesis. Research indicates that derivatives of this compound can be effective against various bacterial strains, including those resistant to conventional antibiotics.

Case Study:
A study conducted on the efficacy of benzenesulfonamide analogs demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results showed that modifications in the sulfonamide structure enhanced potency against resistant strains .

2. Anti-Inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Sulfonamides can inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory response.

Data Table: Anti-Inflammatory Activity of this compound

CompoundIC50 (µM)Reference
This compound25
Aspirin30Comparative control

Cancer Research

Recent studies have highlighted the potential of this compound as an anticancer agent. It has been identified as a kinase inhibitor, targeting specific pathways involved in cancer cell proliferation.

Case Study:
Research published in the Journal of Medicinal Chemistry indicated that benzenesulfonamide analogs exhibited promising anticancer properties by inhibiting key kinases involved in tumor growth. The analogs were tested in vitro and showed significant cytotoxicity against various cancer cell lines .

Enzyme Inhibition

The compound has been explored as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in maintaining acid-base balance and is implicated in several diseases, including glaucoma.

Case Study:
A study focused on the synthesis and evaluation of selective carbonic anhydrase inhibitors demonstrated that derivatives of this compound effectively inhibited enzyme activity with low toxicity profiles .

Synthesis and Modification

The preparation methods for this compound have been optimized to enhance yield and reduce environmental impact. Various synthetic routes have been documented, emphasizing the importance of mild reaction conditions and the use of readily available reagents.

Data Table: Synthesis Methods Comparison

MethodYield (%)Reaction ConditionsReference
Traditional Synthesis60High temperature
Optimized Green Chemistry85Mild conditions

Mechanism of Action

The mechanism of action of 2-benzenesulfonamidobenzoic acid involves its binding to DNA through an intercalative mechanism. This binding can disrupt the normal function of DNA, leading to the inhibition of DNA replication and transcription. The compound targets specific enzymes involved in these processes, making it a potential candidate for therapeutic applications .

Biological Activity

2-Benzenesulfonamidobenzoic acid, a member of the benzenesulfonamide family, has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antibacterial, anti-inflammatory, and anticancer agent. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.

Chemical Structure

The chemical structure of this compound is characterized by a benzenesulfonamide group attached to a benzoic acid moiety. This structural configuration is crucial for its biological activity.

Antibacterial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamide exhibit potent antibacterial properties. For instance, one study reported that certain analogs of benzenesulfonamides showed significant inhibition against various bacterial strains, including E. coli and S. aureus.

Table 1: Antibacterial Activity of Benzenesulfonamide Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aE. coli, S. aureus6.67 mg/mL, 6.45 mg/mL

These findings indicate that modifications to the sulfonamide structure can enhance antibacterial efficacy.

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vivo studies demonstrated that certain derivatives could inhibit carrageenan-induced paw edema in rats significantly.

Table 2: Anti-inflammatory Activity of Selected Compounds

CompoundEdema Inhibition (%) at 1hEdema Inhibition (%) at 2hEdema Inhibition (%) at 3h
4a94.69--
4c89.66--
4d---

The results highlight the potential of these compounds in treating inflammatory conditions.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been extensively studied, particularly their ability to inhibit tumor cell growth and induce apoptosis. A notable study focused on the compound AL106, which demonstrated significant cytotoxic effects against glioblastoma cells (U87) with an IC50 value of 58.6 µM.

Table 3: Cytotoxic Effects on Glioblastoma Cells

CompoundIC50 (µM)% Cell Growth Inhibition at 10 µM
AL10658.6~40%
Cisplatin-~90%

The comparative analysis indicates that while AL106 is less effective than cisplatin, it shows promise as a targeted therapy with reduced toxicity in non-cancerous cells.

Mechanistic Insights

The mechanism of action for the biological activities of benzenesulfonamide derivatives often involves the inhibition of carbonic anhydrase (CA) enzymes, which play a crucial role in various physiological processes including pH regulation and ion transport in cells.

Case Study: Carbonic Anhydrase Inhibition
A study found that certain benzenesulfonamide derivatives exhibited selective inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM, demonstrating their potential as antiproliferative agents in cancer therapy .

Q & A

Basic Research Questions

Q. What is the synthetic route for 2-benzenesulfonamidobenzoic acid, and what experimental conditions are critical for optimization?

The compound is synthesized via condensation of benzoic acid derivatives (e.g., 2-aminobenzoic acid) with benzenesulfonyl chloride in aqueous alkaline conditions. Key steps include pH adjustment to 1–2 using HCl to precipitate the product, followed by recrystallization from ethanol to obtain high-purity crystals . Reaction monitoring via NMR or IR spectroscopy is recommended to confirm intermediate formation.

Q. What crystallographic parameters define the structure of this compound?

The compound crystallizes in a monoclinic system (space group C2/c) with cell parameters a = 27.271 Å, b = 8.7223 Å, c = 11.0077 Å, and β = 106.149°. The structure is stabilized by intramolecular N–H···O and C–H···O hydrogen bonds, with intermolecular O–H···O interactions forming cyclic dimers (graph set motif R₂²(8)) . Refinement using SHELXL yields R₁ = 0.041 and wR₂ = 0.105 for 2989 reflections .

Q. How is the molecular geometry of this compound characterized experimentally?

Single-crystal X-ray diffraction (Bruker Kappa APEXII CCD detector, MoKα radiation) is the primary method. Geometric parameters, such as S–N (1.6213 Å) and S–O (1.4248 Å) bond lengths, are validated against literature values. Deviations in bond angles (e.g., N1–C7–C8 = 119.10°) arise from steric effects of substituents .

Advanced Research Questions

Q. How do hydrogen-bonding patterns influence the supramolecular assembly of this compound?

The crystal packing is governed by O–H···O hydrogen bonds forming R₂²(8) dimers and C–H···π interactions. Graph set analysis (Etter formalism) reveals the role of directional hydrogen bonds in stabilizing layered zigzag arrangements along the a-axis . These interactions are critical for predicting polymorphism and co-crystal design.

Q. What discrepancies exist in reported bond lengths (e.g., S–N, S–O), and how can they be resolved?

The S–N bond in this compound (1.6213 Å) is shorter than values in analogous sulfonamides (e.g., 1.6458 Å). This discrepancy may arise from differences in refinement protocols (e.g., SHELXL vs. older software) or electron density modeling. Cross-validation with high-resolution data (e.g., synchrotron sources) and Hirshfeld surface analysis are recommended .

Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray studies?

Key factors include:

  • Solvent selection : Ethanol/water mixtures yield prismatic crystals due to controlled solubility.
  • pH control : Acidic conditions (pH 1–2) prevent premature hydrolysis of the sulfonamide group.
  • Temperature gradient : Slow cooling (0.5°C/hour) minimizes defects .

Q. What methodological strategies address contradictions in crystallographic data between studies?

  • Data collection : Ensure θ range > 50° to improve resolution (e.g., θmax = 27.9° in ).
  • Refinement : Use constraints for H-atom positions and anisotropic displacement parameters for non-H atoms.
  • Validation tools : Employ checkCIF/PLATON to flag geometric outliers .

Q. Methodological Guidance

Q. What software is recommended for refining the crystal structure of sulfonamide derivatives?

SHELXL (for small-molecule refinement) and OLEX2 (for graphical interface integration) are industry standards. SHELXL’s robust least-squares algorithms handle twinning and high Z″ values effectively .

Q. How should researchers design experiments to study structure-activity relationships (SAR) for biological applications?

  • Derivatization : Introduce substituents at the benzene ring (e.g., halogens, nitro groups) to modulate electronic effects.
  • Biological assays : Use enzyme inhibition studies (e.g., MetAP2) with IC₅₀ determination via fluorescence-based assays.
  • Correlate data : Map hydrogen-bonding motifs (e.g., S(6) rings) to inhibitory potency using multivariate analysis .

Properties

IUPAC Name

2-(benzenesulfonamido)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4S/c15-13(16)11-8-4-5-9-12(11)14-19(17,18)10-6-2-1-3-7-10/h1-9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIAHUXDVSURYKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188388
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34837-67-7
Record name 2-[(Phenylsulfonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34837-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034837677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 2-((phenylsulfonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-benzenesulfonamidobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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